
1-cyclopentyl-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-cyclopentyl-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea belongs to the class of urea derivatives, which are significant in various chemical and pharmaceutical applications. These compounds are often explored for their potential biological activities and chemical properties.
Synthesis Analysis
Urea derivatives, including those with complex substitutions as in the specified compound, are typically synthesized through multi-step processes involving nucleophilic and electrophilic substitution reactions, followed by oxidation. A study by Wen-Fang Deng et al. (2022) on a related urea derivative outlines a two-step substitution and one-step oxidation method, characterized by NMR, FT-IR, MS, and X-ray diffraction, indicating a general pathway that could be adapted for our compound of interest (Wen-Fang Deng et al., 2022).
Molecular Structure Analysis
The determination of molecular structure, including bond lengths, angles, and conformation, often involves single-crystal X-ray diffraction and DFT optimization. The consistency between the DFT-optimized structure and the experimentally determined structure provides insights into the stability and electronic properties of the molecule. For instance, Deng et al. (2022) performed such an analysis for a similar urea derivative, revealing the molecule's structural features and physicochemical properties (Wen-Fang Deng et al., 2022).
Chemical Reactions and Properties
Urea derivatives can undergo a variety of chemical reactions, including Lossen rearrangement, as described by Kishore Thalluri et al. (2014). This rearrangement is crucial for converting carboxylic acids into ureas, indicating a versatile approach to synthesizing urea derivatives with different substitutions (Kishore Thalluri et al., 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Carbocyclic Analogs of Nucleosides : Research by Shealy and O'Dell (1976) in the Journal of Heterocyclic Chemistry explores the synthesis of carbocyclic analogs of uridine, 2′-deoxyuridine, and 3′-deoxyuridine through treatment of hydroxyl derivatives of cis-3-aminocyclopentanemethanol with 3-ethoxyacryloyl isocyanate. This process results in N-(3-ethoxyacryloyl)-N′-[hydroxy- or dihydroxy(hydroxy-methyl)cyclopentyl]ureas, which are then cyclized in dilute sulfuric acid or concentrated aqueous ammonia to yield these analogs (Shealy & O'Dell, 1976).
Biochemical Applications
Acetylcholinesterase Inhibition : Vidaluc et al. (1995) in the Journal of Medicinal Chemistry synthesized flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which were assessed for antiacetylcholinesterase activity. This research aimed to optimize the spacer length between pharmacophoric moieties and test compounds with greater conformational flexibility (Vidaluc et al., 1995).
Gold(I) Complexes as Catalysts : Gimeno et al. (2010) in Organic Letters studied NHC-stabilized gold(I) complexes as catalysts for 6-exo-dig heterocyclization of 1-(o-ethynylaryl)ureas. This research highlights the selective cyclization of ureas depending on the metal, ligand, and reaction conditions used (Gimeno et al., 2010).
Crystal Structure Analysis : Saharin et al. (2008) in Acta Crystallographica Section E analyzed the crystal structure of a compound similar in structure to 1-cyclopentyl-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea. This study contributes to understanding the molecular arrangement and interactions in similar compounds (Saharin et al., 2008).
Medicinal Chemistry Applications
- Synthesis of Antimicrobial and Anticancer Compounds : El-Sawy et al. (2013) in the Arabian Journal of Chemistry synthesized new N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles with antimicrobial and anticancer activities. This research provides insight into the potential of similar compounds in developing novel therapeutic agents (El-Sawy et al., 2013).
Catalytic and Synthetic Applications
- Synthesis of Hydroxamic Acids and Ureas : Thalluri et al. (2014) in The Journal of Organic Chemistry demonstrated the synthesis of ureas through Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement. This provides a method for creating ureas from carboxylic acids, relevant to the synthesis of compounds like 1-cyclopentyl-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea (Thalluri et al., 2014).
Safety And Hazards
Safety and hazard information would typically come from material safety data sheets (MSDS) and might include information on toxicity, flammability, and safe handling procedures.
Zukünftige Richtungen
Future research on this compound could involve further exploration of its synthesis, its reactivity, its potential uses, and its safety profile.
Eigenschaften
IUPAC Name |
1-cyclopentyl-3-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-20-9-8-12-10-13(6-7-15(12)20)16(21)11-18-17(22)19-14-4-2-3-5-14/h6-10,14,16,21H,2-5,11H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUBOUHJIYXEHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)NC3CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

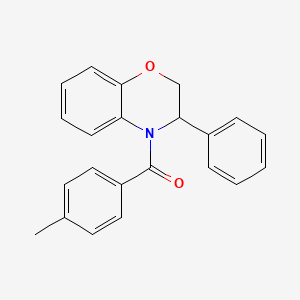
![4-Methoxy-3-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}benzaldehyde](/img/structure/B2495047.png)
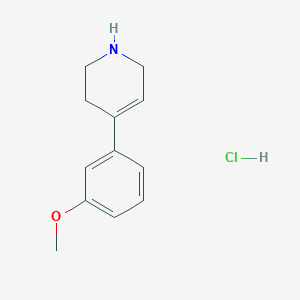
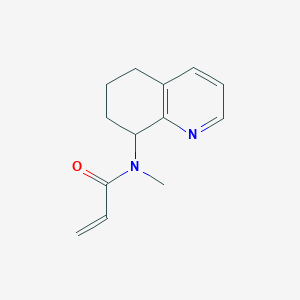
![Methyl 3-{4-[(3-phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2495053.png)
![methyl 3-[6-(3-methylbutylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2495056.png)
![4-butyl-N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzamide](/img/structure/B2495057.png)
![tert-Butyl 3'-oxo-3',4'-dihydro-1'H-spiro[azetidine-3,2'-quinoxaline]-1-carboxylate](/img/structure/B2495058.png)
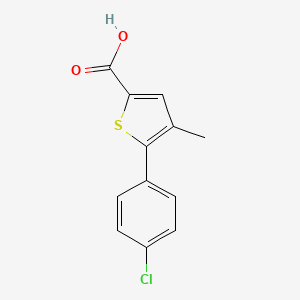
![1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide](/img/structure/B2495063.png)
![6-[4-[2-(Furan-2-yl)-2-hydroxyethyl]piperazine-1-carbonyl]-2-methylpyridazin-3-one;hydrochloride](/img/structure/B2495065.png)
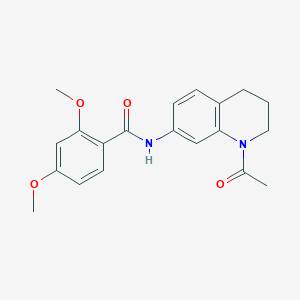
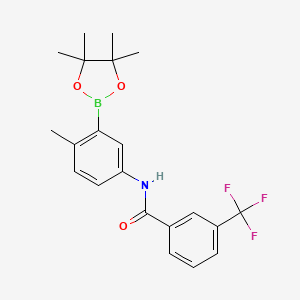
![Benzo[b]thiophen-2-ylmethanamine hydrochloride](/img/structure/B2495068.png)